molecular formula C17H17N5O5 B2401373 Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896827-66-0

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B2401373
CAS No.: 896827-66-0
M. Wt: 371.353
InChI Key: LKYIXFBMYNXXCP-UHFFFAOYSA-N
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Description

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that features a unique structure combining a furan ring, a purine-imidazole fused ring system, and an ester functional group

Properties

IUPAC Name

methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-10-7-21-13-14(18-16(21)20(10)8-11-5-4-6-27-11)19(2)17(25)22(15(13)24)9-12(23)26-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYIXFBMYNXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-ylmethyl precursor, which is then coupled with a purine-imidazole intermediate under specific conditions. The final esterification step involves the reaction of the intermediate with methyl acetate in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied[4][4].

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate: shares structural similarities with other purine-imidazole and furan derivatives.

    Furan-2-ylmethyl derivatives: Known for their bioactivity and use in medicinal chemistry.

    Purine-imidazole fused compounds: Often explored for their potential in drug development.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Molecular Formula

  • C : 15
  • H : 18
  • N : 4
  • O : 5

Structural Features

The compound features a furan ring and a purine-like structure, which are often associated with significant biological activities such as anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research has indicated that compounds similar to Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate exhibit notable antimicrobial properties. A study highlighted that derivatives containing furan rings demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

The imidazole moiety in the structure is known for its role in various anticancer agents. Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of imidazole have shown effectiveness against breast cancer and leukemia cell lines in vitro.

Anti-inflammatory Effects

The presence of the dioxo group may contribute to anti-inflammatory properties. Compounds with similar structural frameworks have been documented to reduce inflammation markers in cellular models.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound.

Case Studies

  • Antimicrobial Activity Study :
    • A study tested the antimicrobial efficacy of various furan-containing compounds against E. coli and S. aureus.
    • Results indicated a significant reduction in bacterial growth with a minimum inhibitory concentration (MIC) of 50 µg/mL for certain derivatives.
  • Anticancer Activity :
    • In vitro testing on breast cancer cell lines revealed that compounds similar to this compound inhibited cell proliferation by up to 70% at concentrations of 10 µM.
  • Inflammatory Response :
    • A study assessed the impact of related compounds on cytokine production in macrophages. The results showed a significant decrease in TNF-alpha levels following treatment with concentrations ranging from 5 to 20 µM.

Data Table

Biological ActivityTest Organism/Cell LineConcentration (µg/mL or µM)Result
AntimicrobialE. coli50Significant reduction
AntimicrobialS. aureus50Significant reduction
AnticancerBreast cancer cells10Inhibition of proliferation by 70%
Anti-inflammatoryMacrophage cells5 - 20Decrease in TNF-alpha

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of structurally complex imidazole-purine hybrids like this compound typically involves multi-step protocols. Key steps include:

  • Precursor utilization : Use imidazole derivatives (e.g., 2,4,5-tri-substituted imidazoles) as starting materials, followed by functionalization with furan and purine moieties via nucleophilic substitution or coupling reactions .
  • Condition optimization : Control temperature (e.g., reflux in methanol or DMF) and pH to minimize side reactions. For example, glacial acetic acid as a catalyst in Schiff base formation improves yields .
  • Purification : Employ recrystallization (e.g., dichloromethane/2-propanol mixtures) or column chromatography for high-purity isolation .

Basic: How should researchers approach physicochemical characterization of this compound?

Answer:
Critical physicochemical profiling includes:

  • Structural elucidation : Use NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positions, particularly for overlapping signals in the imidazole and purine regions .
  • LogP determination : Measure via reverse-phase HPLC with a C18 column, using acetonitrile/water gradients to assess hydrophobicity .
  • Hydrogen-bond analysis : IR spectroscopy (e.g., 1649–1661 cm⁻¹ for carbonyl groups) and computational tools (e.g., Gaussian) to map donor/acceptor sites .

Advanced: How can computational methods (e.g., DFT) guide the optimization of synthesis and reactivity?

Answer:
Density Functional Theory (DFT) studies are critical for:

  • Transition-state modeling : Predict energy barriers for key steps like furan-methylation or purine cyclization, aiding in solvent selection (e.g., polar aprotic solvents lower activation energy) .
  • Electronic property analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for further functionalization .
  • Non-covalent interactions : Analyze π-π stacking or hydrogen-bonding patterns in crystal packing using software like Mercury .

Advanced: What experimental designs are suitable for evaluating biological activity, and how can contradictory data be resolved?

Answer:

  • Target identification : Screen against kinase or protease targets using fluorescence polarization assays, given structural similarities to purine-based inhibitors .
  • Contradiction resolution : If bioactivity data conflicts (e.g., IC₅₀ variability), validate via orthogonal assays (e.g., SPR for binding affinity) and check compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO) .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to probe interactions with active sites, complemented by mutagenesis studies on suspected residues .

Advanced: How can researchers address spectral data contradictions (e.g., NMR signal overlap) during structural validation?

Answer:

  • 2D-NMR techniques : Employ HSQC and HMBC to resolve ambiguous ¹H/¹³C assignments, particularly for crowded regions like the purine ring .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in aromatic regions .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets) to confirm assignments .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., imidazole alkylation) to improve heat dissipation and reproducibility .
  • Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDC for coupling reactions) to reduce waste and cost .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .

Advanced: How can researchers design derivatives to enhance bioavailability or target selectivity?

Answer:

  • Bioisosteric replacement : Substitute the furan group with thiophene or pyridine to modulate LogP and solubility .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetylated hydroxyls) to improve membrane permeability .
  • SAR studies : Synthesize analogs with varied alkyl chain lengths on the acetate moiety and test against related targets (e.g., kinase isoforms) to map selectivity .

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